molecular formula C15H24N2O B8360461 4-(1,1-Dimethyl-3-morpholin-4-ylpropyl)phenylamine

4-(1,1-Dimethyl-3-morpholin-4-ylpropyl)phenylamine

Cat. No. B8360461
M. Wt: 248.36 g/mol
InChI Key: NMXPKLARECIAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Dimethyl-3-morpholin-4-ylpropyl)phenylamine is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-Dimethyl-3-morpholin-4-ylpropyl)phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dimethyl-3-morpholin-4-ylpropyl)phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1,1-Dimethyl-3-morpholin-4-ylpropyl)phenylamine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

4-(2-methyl-4-morpholin-4-ylbutan-2-yl)aniline

InChI

InChI=1S/C15H24N2O/c1-15(2,13-3-5-14(16)6-4-13)7-8-17-9-11-18-12-10-17/h3-6H,7-12,16H2,1-2H3

InChI Key

NMXPKLARECIAFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCOCC1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-[3-methyl-3-(4-nitro-phenyl)-butyl]-morpholine (0.50 g, 1.8 mmol, Step E) in THF (40 mL) was added AcOH (1.97 mmol, 34.5 mmol) followed by zinc (9.1 g, 137 mmol). The mixture was stirred for 1 h and filtered on Celite®. The mixture was diluted with H2O, and aqueous NaHCO3 and the THF was evaporated. The residue was extracted with EtOAc, dried and evaporated to give the title intermediate. Calc'd for C15H24N2O: 248.19.
Name
4-[3-methyl-3-(4-nitro-phenyl)-butyl]-morpholine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.97 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
9.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methyl-3-(4-nitrophenyl)butan-1-one (509 mg, 2.4 mmol) and morpholine (0.21 mL, 2.4 mmol) in THF (30 mL) was added NaBH(OAc)3 (0.73 g, 3.4 mmol). The mixture was stirred at RT overnight and washed with HCl (1M). CH2Cl2 was added and the layers were separated. The aqueous layer was basified to pH 9 using NaOH 1M and extracted with CH2Cl2. The organic layer was dried and evaporated the nitro compound. To a solution of the nitro compound (0.50 g, 1.8 mmol) in THF (40 mL) was added AcOH (1.97 mmol, 34.5 mmol) followed by zinc (9.1 g, 137 mmol). The mixture was stirred for 1 h, filtered on Celite®, diluted with H2O and aqueous NaHCO3, and the THF layer was evaporated. The residue was extracted with EtOAc, dried and evaporated to give the title compound.
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitro
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.97 mmol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.1 g
Type
catalyst
Reaction Step Three

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